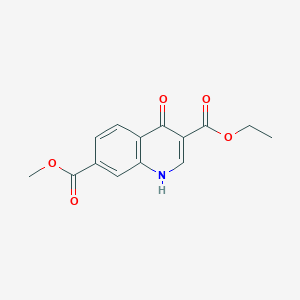
4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, along with two carboxylic acid groups at the 3 and 5 positions. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The pyridine ring and carboxylic acid groups also play a role in the compound’s overall activity by influencing its solubility and reactivity .
類似化合物との比較
Similar Compounds
4-Fluorophenylacetic acid: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
4-Fluorophenylboronic acid: Similar in containing a fluorophenyl group, but it has boronic acid instead of carboxylic acid groups.
Uniqueness
4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid is unique due to its combination of a fluorophenyl group with a pyridine ring and two carboxylic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
IUPAC Name |
4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-7-11(14(18)19)13(9-3-5-10(16)6-4-9)12(15(20)21)8(2)17-7/h3-6H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIIUVSVCJGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone](/img/structure/B5610694.png)
![N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5610700.png)
![{(3R*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5610708.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5610715.png)
![2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide](/img/structure/B5610718.png)
![N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE](/img/structure/B5610724.png)
![5-ethyl-2,3-dimethyl-7-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5610732.png)
![2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE](/img/structure/B5610740.png)
![(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)
![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,6-dichlorobenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5610804.png)
![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)
